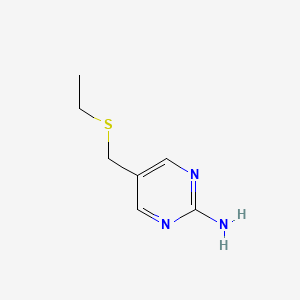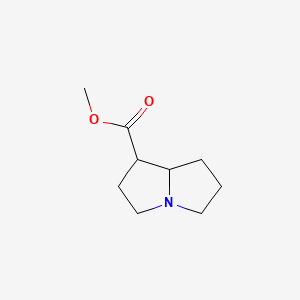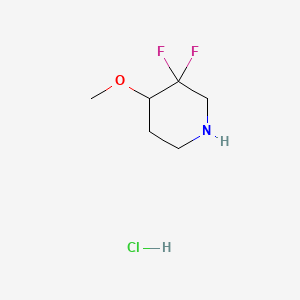
Cbz-DL-Phe-DL-Phe-DL-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-DL-Phe-DL-Phe-DL-Phe-OH, also known as N-benzyloxycarbonyl-DL-phenylalanine, is a compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often employed as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Phe-DL-Phe-DL-Phe-OH typically involves the protection of the amino group of phenylalanine using a benzyloxycarbonyl (Cbz) group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Coupling Reactions: The protected phenylalanine is then coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Cbz group can be removed by hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like crystallization, chromatography, or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Phe-DL-Phe-DL-Phe-OH undergoes various chemical reactions, including:
Hydrogenation: Removal of the Cbz protecting group.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Hydrolysis: Breakdown of the peptide bond under acidic or basic conditions.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Coupling Reagents: DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Deprotected Amino Acids: After hydrogenation, the Cbz group is removed, yielding free amino acids.
Peptides: Coupling reactions result in the formation of longer peptide chains.
Scientific Research Applications
Cbz-DL-Phe-DL-Phe-DL-Phe-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of protein structure and function, as well as in the synthesis of peptide-based drugs.
Medicine: In the development of peptide-based therapeutics and as a tool in drug discovery.
Industry: In the production of peptide-based products, such as cosmetics and food additives.
Mechanism of Action
The primary mechanism of action of Cbz-DL-Phe-DL-Phe-DL-Phe-OH involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group of phenylalanine, preventing unwanted reactions during peptide bond formation. The Cbz group can be selectively removed by hydrogenation, allowing for the controlled synthesis of peptides.
Comparison with Similar Compounds
Cbz-DL-Phe-DL-Phe-DL-Phe-OH can be compared with other similar compounds, such as:
Fmoc-DL-Phe-DL-Phe-DL-Phe-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Cbz.
Boc-DL-Phe-DL-Phe-DL-Phe-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group.
Z-DL-Phe-DL-Phe-DL-Phe-OH: Another name for this compound, where “Z” stands for benzyloxycarbonyl.
The uniqueness of this compound lies in its stability and ease of removal under mild conditions, making it a preferred choice in peptide synthesis.
Properties
IUPAC Name |
3-phenyl-2-[[3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35N3O6/c39-32(37-31(34(41)42)23-27-17-9-3-10-18-27)29(21-25-13-5-1-6-14-25)36-33(40)30(22-26-15-7-2-8-16-26)38-35(43)44-24-28-19-11-4-12-20-28/h1-20,29-31H,21-24H2,(H,36,40)(H,37,39)(H,38,43)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDHGVWUXAXFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12103501.png)


![2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate](/img/structure/B12103521.png)




![1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B12103539.png)

![9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12103544.png)


![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12103550.png)
